2-(2-(Trifluoromethyl)pyridin-4-yl)propanoic acid
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Overview
Description
2-(2-(Trifluoromethyl)pyridin-4-yl)propanoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-(4-hydroxyphenoxy)propanoic acid with 3-chloro-2,5-bis(trifluoromethyl)pyridine in the presence of dimethyl sulfate . Another approach includes the use of trifluoromethylation reagents to introduce the trifluoromethyl group into the pyridine ring, followed by subsequent functionalization to obtain the desired propanoic acid derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-(Trifluoromethyl)pyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-(Trifluoromethyl)pyridin-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(2-(Trifluoromethyl)pyridin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(Trifluoromethyl)pyridine-5-boronic acid: Used as an intermediate in organic synthesis.
4-Amino-2-(trifluoromethyl)pyridine: Utilized in the synthesis of pharmaceuticals and agrochemicals.
2-(Trifluoromethyl)pyridine-4-boronic acid, pinacol ester: Employed in cross-coupling reactions for the formation of carbon-carbon bonds.
Uniqueness: 2-(2-(Trifluoromethyl)pyridin-4-yl)propanoic acid stands out due to its specific combination of a trifluoromethyl group and a propanoic acid moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
Properties
Molecular Formula |
C9H8F3NO2 |
---|---|
Molecular Weight |
219.16 g/mol |
IUPAC Name |
2-[2-(trifluoromethyl)pyridin-4-yl]propanoic acid |
InChI |
InChI=1S/C9H8F3NO2/c1-5(8(14)15)6-2-3-13-7(4-6)9(10,11)12/h2-5H,1H3,(H,14,15) |
InChI Key |
AGJCYZGJEXZNOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NC=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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